molecular formula C18H29NO2 B12720199 1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 71673-20-6

1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B12720199
CAS No.: 71673-20-6
M. Wt: 291.4 g/mol
InChI Key: LHUHRYNUYWOJFX-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with a complex structure that includes a quinoline core, ethoxyethoxyethyl side chain, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the alkylation of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with 2-(2-ethoxyethoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate, and the reaction mixture is heated to facilitate the alkylation process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxyethyl side chain, where nucleophiles such as amines or thiols replace the ethoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different side chains.

Scientific Research Applications

1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its combination of a quinoline core and ethoxyethoxyethyl side chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

71673-20-6

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

(4R)-1-[2-(2-ethoxyethoxy)ethyl]-2,2,4-trimethyl-3,4-dihydroquinoline

InChI

InChI=1S/C18H29NO2/c1-5-20-12-13-21-11-10-19-17-9-7-6-8-16(17)15(2)14-18(19,3)4/h6-9,15H,5,10-14H2,1-4H3/t15-/m1/s1

InChI Key

LHUHRYNUYWOJFX-OAHLLOKOSA-N

Isomeric SMILES

CCOCCOCCN1C2=CC=CC=C2[C@@H](CC1(C)C)C

Canonical SMILES

CCOCCOCCN1C2=CC=CC=C2C(CC1(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.